17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester)
Description
Chemical Structure: This compound (CAS: 14364-66-0) is a synthetic estradiol derivative featuring two key modifications (Fig. 1):
- 3-O-Benzyl group: A benzyl ether substitution at the 3-hydroxy position of estradiol.
- 17-O-Tri-O-acetyl glucuronide methyl ester: A glucuronic acid moiety attached to the 17-hydroxy position, with acetyl protection at the 2,3,4-hydroxyls and a methyl ester at the carboxylic acid group .
Role: Primarily used as a synthetic intermediate or reference standard in pharmacokinetic studies. The acetyl and benzyl groups enhance stability during synthesis but are typically hydrolyzed in vivo to yield active metabolites like estradiol glucuronides .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O11/c1-21(39)45-32-33(46-22(2)40)35(47-23(3)41)37(49-34(32)36(42)43-5)48-31-16-15-30-29-13-11-25-19-26(44-20-24-9-7-6-8-10-24)12-14-27(25)28(29)17-18-38(30,31)4/h6-10,12,14,19,28-35,37H,11,13,15-18,20H2,1-5H3/t28-,29-,30+,31+,32+,33+,34+,35-,37-,38+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEMHHUYYPYPOD-YRRBPLPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2CCC3C2(CCC4C3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)O[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CCC5=C4C=CC(=C5)OCC6=CC=CC=C6)C)C(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747730 | |
| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14364-98-8 | |
| Record name | (17beta)-3-(Benzyloxy)estra-1,3,5(10)-trien-17-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials
Protection of the 3-Hydroxyl Group
Procedure :
-
Dissolve 17β-estradiol (1.0 equiv) in anhydrous DMF under nitrogen.
-
Add benzyl bromide (1.2 equiv) and potassium carbonate (2.0 equiv).
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Stir at 60°C for 12 hours.
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Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography.
Key Data :
Synthesis of the Glucuronyl Donor
Methyl (2,3,4-tri-O-acetyl-β-D-glucuronosyl) bromide :
Key Data :
Glycosidation at the 17-Hydroxyl Group
Koenigs-Knorr Reaction :
-
Dissolve 3-O-benzyl-17β-estradiol (1.0 equiv) and methyl (2,3,4-tri-O-acetyl-β-D-glucuronosyl) bromide (1.5 equiv) in dry dichloromethane.
-
Add silver oxide (3.0 equiv) and molecular sieves (4Å).
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Filter, concentrate, and purify via flash chromatography.
Key Data :
Final Deprotection and Stabilization
Methyl Ester Retention :
-
The methyl ester at the glucuronide carboxyl group remains intact to prevent hydrolysis during storage.
-
Acetyl groups at positions 2, 3, and 4 are retained for solubility and stability.
Analytical Characterization
Spectroscopic Data
Purity and Yield Optimization
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| 3-O-Benzylation | 92 | 98.5 |
| Glucuronide conjugation | 68 | 97.2 |
| Final product | 62 | 99.0 |
Comparative Analysis of Methodologies
Alternative Approaches
Chemical Reactions Analysis
Types of Reactions
17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups.
Substitution: Substitution reactions can replace specific groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) has several scientific research applications:
Chemistry: Used as a reference standard in analytical techniques like mass spectrometry.
Biology: Studied for its role in estrogen receptor binding and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in gynecological disorders.
Industry: Utilized in the development of pharmaceuticals and hormone replacement therapies.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in the body. This binding activates specific signaling pathways that regulate various physiological processes. The molecular targets include estrogen receptor alpha and beta, which are involved in gene expression and cellular responses.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Metabolic and Transport Properties
- Transport by ABCG2/MRP2: The target compound’s acetyl and benzyl groups likely reduce affinity for efflux transporters compared to unprotected glucuronides (e.g., estradiol-17β-3-glucuronide). shows MRP2 is essential for cholestasis induced by estradiol-17β-glucuronide (E217G), but acetylated derivatives may bypass this due to altered solubility . Non-acetylated glucuronides (e.g., boldenone glucuronide) are actively transported by ABCG2, influencing their biliary excretion .
Metabolic Stability :
Physicochemical Properties
Solubility :
- The target compound’s lipophilic acetyl/benzyl groups enhance solubility in organic solvents (e.g., DCM, DMF) but reduce aqueous solubility compared to polar glucuronides like estradiol-3-glucuronide .
- Estradiol benzoate (logP ~4.5) is more lipophilic than the target compound (estimated logP ~3.8), affecting membrane permeability .
Stability :
- Acetylated glucuronides resist β-glucuronidase cleavage in vitro, whereas unprotected glucuronides (e.g., E217G) degrade rapidly at physiological pH .
Biological Activity
17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) is a glucuronide derivative of estradiol, a potent estrogen hormone involved in various biological processes. Understanding its biological activity is crucial for its potential therapeutic applications and safety assessments.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that influence its biological activity. Its molecular formula is with a molecular weight of approximately 685.74 g/mol. The presence of the glucuronide moiety enhances its solubility and metabolic stability compared to estradiol.
The biological activity of this compound primarily involves its interaction with estrogen receptors (ERs). Estradiol and its derivatives exert their effects by binding to ERs, leading to the activation of gene transcription involved in various physiological processes, including reproductive functions, bone density maintenance, and cardiovascular health.
Key Mechanisms:
- Estrogen Receptor Binding : The compound binds to ERα and ERβ, which are critical for mediating estrogenic effects. This interaction can influence cell proliferation, apoptosis, and various signaling pathways.
- Calcium Homeostasis : Research indicates that the binding of estradiol derivatives can alter intracellular calcium levels, which plays a role in endothelial function and vascular health .
Antitumor Effects
Recent studies have highlighted the potential antitumor effects of estradiol derivatives. For instance, compounds similar to 17beta-Estradiol 3-O-benzyl 17-(2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester) have shown promise in inhibiting the growth of breast cancer cells by modulating ER signaling pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| ERα-positive MCF-7 | 61.25 ± 2.67 | Growth inhibition |
| Tamoxifen-resistant MCF-7 (MTR-3) | 188.22 ± 38.58 | Growth inhibition |
| ERα-negative MDA-MB-231 | 175.76 ± 19.59 | Less effective |
These findings suggest that while the compound may be less effective against ERα-negative cells, it retains significant activity against ERα-positive variants .
Metabolism Studies
In vitro metabolism studies using rat hepatocytes have indicated that the compound undergoes extensive biotransformation, resulting in various metabolites including catechol estrogens and glucuronide conjugates. The primary metabolic pathways involve hydroxylation at specific positions on the estradiol structure, which can affect its biological activity and pharmacokinetics .
Case Studies
- Breast Cancer Treatment : In a study focusing on breast cancer models, treatment with estradiol derivatives resulted in significant tumor size reduction in xenograft models. The combination therapy with tamoxifen showed enhanced cytotoxicity due to synergistic effects on ER modulation .
- Cardiovascular Health : Another study reported that estradiol derivatives improved endothelial function by increasing APE1/Ref-1 secretion in vascular endothelial cells, suggesting a protective role against cardiovascular diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 17β-estradiol derivatives with protected glucuronide groups, and how do reaction conditions influence yield?
- Methodological Answer : The Koenigs-Knorr reaction is widely used for glucuronidation, employing methyl-(2,3,4-tri-O-acetyl-β-D-glucopyranosyl-trichloroacetimidate)-glucuronate as a donor. Key steps include:
- Catalyst : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) under inert conditions (N₂) at low temperatures (−15°C to 0°C) to activate the glycosyl donor .
- Solvent : Dry dichloromethane ensures anhydrous conditions, critical for imidate stability.
- Purification : Flash chromatography (e.g., silica gel with dichloromethane/acetone gradients) isolates the acetylated product with ~68% yield .
- Challenges : Competing α/β anomer formation requires careful monitoring via TLC and NMR to confirm stereochemistry .
Q. Which analytical techniques are most reliable for characterizing acetylated glucuronide intermediates?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (e.g., in CDCl₃) resolve acetyl group positions (2,3,4-tri-O-acetyl) and confirm β-D-glucuronide linkage via anomeric proton signals (δ ~5.5–6.0 ppm, J = 7–8 Hz) .
- ESI-MS : Positive-ion mode detects [M + Na]⁺ adducts (e.g., m/z 625 for acetylated glucuronides), while negative-ion mode identifies deacetylated forms (m/z 461, [M−H]⁻) .
- Optical Rotation : Specific rotation ([α]²⁰D) distinguishes diastereomers (e.g., +18.5° vs. −0.5° for cyclic vs. linear glucuronides) .
Q. How can researchers ensure hydrolytic stability of acetyl-protected glucuronides during storage?
- Methodological Answer :
- Storage : −20°C in anhydrous solvents (e.g., dichloromethane) prevents premature hydrolysis.
- Stability Testing : Accelerated degradation studies (e.g., 1% NaOH in methanol at 25°C for 24 hours) validate resistance to hydrolysis. Acetylated forms show >95% stability compared to deacetylated analogs .
Advanced Research Questions
Q. What strategies optimize regioselective deprotection of acetyl groups without disrupting the glucuronide linkage?
- Methodological Answer :
- Selective Hydrolysis : Use 1% NaOH in methanol for 24 hours to remove acetyl groups while retaining the methyl ester and benzyl ether. Neutralization with Dowex 50WX8 resin minimizes acid-catalyzed degradation .
- Monitoring : Track deacetylation via TLC (Rf shift from 0.7 to 0.3 in CH₂Cl₂/MeOH 9:1) and confirm with ESI-MS loss of 42 Da per acetyl group .
- Table : Comparison of Acetylated vs. Deacetylated Forms
| Property | Acetylated Form | Deacetylated Form |
|---|---|---|
| Solubility | CHCl₃, Acetone | H₂O, MeOH |
| Stability (pH 7.4, 37°C) | >1 week | <24 hours |
| MS (m/z) | 625 [M + Na]⁺ | 461 [M−H]⁻ |
| Source |
Q. How do stereochemical variations (e.g., 17α vs. 17β configuration) impact glucuronide metabolic activity in vitro?
- Methodological Answer :
- Synthesis : Modify Mitsunobu reaction conditions to invert stereochemistry at C16. For example, 17α-boldenone glucuronide requires distinct imidate activation (TMSOTf at 0°C vs. −15°C for 17β) .
- Enzyme Assays : Incubate with UDP-glucuronosyltransferases (UGTs) and compare kinetic parameters (Km, Vmax). 17β derivatives typically show 2–3× higher affinity for UGT2B7 than 17α isomers .
- Contradictions : Some studies report conflicting data on isomer stability; 17α-glucuronides may exhibit longer t½ in plasma due to reduced renal clearance .
Q. What experimental designs resolve contradictions in reported metabolic half-lives of similar glucuronidated estradiol derivatives?
- Methodological Answer :
- Controlled Hydrolysis : Compare degradation rates under physiological conditions (pH 7.4, 37°C) using LC-MS/MS. For example:
- Variable : pH (5.0 vs. 7.4), temperature (25°C vs. 37°C).
- Outcome : Acetylated forms degrade 10× slower than deacetylated analogs .
- Enzyme-Specific Profiling : Use recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) to identify isoform-dependent hydrolysis rates, addressing discrepancies in literature .
Q. How can researchers address solubility challenges for in vivo administration of acetylated glucuronides?
- Methodological Answer :
- Formulation : Use co-solvents (e.g., PEG-400/ethanol 1:1) or micellar encapsulation (e.g., polysorbate 80) to enhance aqueous solubility.
- Sonication : Pre-treat stock solutions (1–10 mg/mL in DMSO) with 37°C heating and ultrasonication (20 kHz, 5 min) to disperse aggregates .
- In Vivo Validation : Compare bioavailability in rodent models via IV vs. oral routes, monitoring plasma glucuronide levels via LC-MS .
Data Contradictions and Resolution
Q. Why do some studies report conflicting NMR shifts for the benzyl-protected 3-O position?
- Resolution :
- Solvent Effects : Benzyl ether protons (δ ~4.8–5.2 ppm) shift upfield in CDCl₃ vs. downfield in DMSO-d6 due to hydrogen bonding .
- Crystallinity : Amorphous vs. crystalline samples may show line broadening, resolved by recrystallization (e.g., from CHCl₃/hexane) .
Q. What explains variability in reported glucuronide yields across synthetic protocols?
- Resolution :
- Catalyst Purity : TMSOTf must be distilled (>99%) to avoid trace water reducing yields by 20–30% .
- Table : Yield Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Temperature | −15°C | +15% vs. 0°C |
| Donor/Acceptor Ratio | 2.5:1 | +25% vs. 1:1 |
| Reaction Time | 48 hours | +10% vs. 24 hours |
| Source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
